molecular formula C15H23BrN2O3S B2880545 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine CAS No. 1206124-68-6

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine

Cat. No. B2880545
CAS RN: 1206124-68-6
M. Wt: 391.32
InChI Key: XNNULDMFRMZBRE-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring, which is a common structure in organic chemistry. The phenyl ring is substituted with a bromo group, a propoxy group, and a sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the ethyl group on the piperazine, and the substitution of the phenyl ring with the bromo, propoxy, and sulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl ring would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromo group is a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The sulfonyl group could potentially undergo a variety of reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar propoxy group could impact its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in the field of medicinal chemistry, given the biological activity of many piperazine derivatives .

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3S/c1-3-11-21-15-12-13(5-6-14(15)16)22(19,20)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNULDMFRMZBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine

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